Cas no 1178666-04-0 (3-(2-fluoro-4-nitrophenoxy)propan-1-amine)

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluoro-nitro-substituted phenoxy group linked to a propylamine chain, offering reactivity for further functionalization. The electron-withdrawing nitro and fluoro groups enhance its utility as an intermediate in nucleophilic substitution or reduction reactions. This compound may serve as a precursor in the synthesis of bioactive molecules, particularly those requiring fluorinated aromatic motifs. Its well-defined molecular structure ensures consistent performance in synthetic pathways. The amine functionality provides a handle for conjugation or derivatization, making it a versatile building block in medicinal chemistry and material science applications.
3-(2-fluoro-4-nitrophenoxy)propan-1-amine structure
1178666-04-0 structure
Product name:3-(2-fluoro-4-nitrophenoxy)propan-1-amine
CAS No:1178666-04-0
MF:C9H11FN2O3
MW:214.193645715714
CID:5828494
PubChem ID:61038441

3-(2-fluoro-4-nitrophenoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine, 3-(2-fluoro-4-nitrophenoxy)-
    • 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine
    • 1178666-04-0
    • EN300-1830647
    • CS-0287337
    • 3-(2-fluoro-4-nitrophenoxy)propan-1-amine
    • Inchi: 1S/C9H11FN2O3/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2
    • InChI Key: HGQUZMCWSLNDRZ-UHFFFAOYSA-N
    • SMILES: C(N)CCOC1=CC=C([N+]([O-])=O)C=C1F

Computed Properties

  • Exact Mass: 214.07537038g/mol
  • Monoisotopic Mass: 214.07537038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.288±0.06 g/cm3(Predicted)
  • Boiling Point: 358.4±32.0 °C(Predicted)
  • pka: 9.20±0.10(Predicted)

3-(2-fluoro-4-nitrophenoxy)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1830647-1.0g
3-(2-fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0
1g
$699.0 2023-06-02
Enamine
EN300-1830647-2.5g
3-(2-fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0
2.5g
$1370.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358007-1g
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0 98%
1g
¥16351.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358007-500mg
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0 98%
500mg
¥14488.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358007-100mg
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0 98%
100mg
¥14385.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358007-2.5g
3-(2-Fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0 98%
2.5g
¥29592.00 2024-08-09
Enamine
EN300-1830647-10.0g
3-(2-fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0
10g
$3007.0 2023-06-02
Enamine
EN300-1830647-5.0g
3-(2-fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0
5g
$2028.0 2023-06-02
Enamine
EN300-1830647-0.5g
3-(2-fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1830647-1g
3-(2-fluoro-4-nitrophenoxy)propan-1-amine
1178666-04-0
1g
$699.0 2023-09-19

Additional information on 3-(2-fluoro-4-nitrophenoxy)propan-1-amine

Introduction to 3-(2-fluoro-4-nitrophenoxy)propan-1-amine (CAS No. 1178666-04-0)

3-(2-fluoro-4-nitrophenoxy)propan-1-amine, identified by its CAS number 1178666-04-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in medicinal research. The structural features of this molecule, particularly the presence of a fluoro and nitro substituent on the phenyl ring, contribute to its unique chemical and pharmacological properties.

The< strong>nitro group and the< strong>fluoro atom are key functional groups that influence the reactivity and binding affinity of the molecule. The nitro group can participate in hydrogen bonding interactions, enhancing the molecule's ability to bind to biological targets. On the other hand, the fluoro atom is known for its ability to modulate metabolic stability and binding affinity, often leading to improved pharmacokinetic profiles in drug candidates.

In recent years, there has been growing interest in developing novel therapeutic agents that incorporate fluoro and nitro substituents due to their demonstrated efficacy in various pharmacological applications. For instance, compounds containing these groups have shown promise in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The< strong>3-(2-fluoro-4-nitrophenoxy)propan-1-amine structure provides a versatile scaffold for further derivatization, allowing researchers to explore its potential as a lead compound for drug development.

The synthesis of 3-(2-fluoro-4-nitrophenoxy)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the< strong>fluoro group typically requires specialized techniques such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the< strong>nitro group often involves nitration reactions, which must be carefully monitored to avoid over-nitration or side reactions.

The pharmacological profile of 3-(2-fluoro-4-nitrophenoxy)propan-1-amine has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors relevant to human health. For example, it has been shown to interact with enzymes involved in pain signaling pathways, suggesting its utility in developing analgesic agents. Additionally, its interaction with inflammatory mediators has been explored, indicating potential applications in anti-inflammatory therapies.

The< strong>nitro group's ability to engage in redox chemistry has also been a focus of research. In some cases, nitro compounds can be converted into reactive species such as nitric oxide (NO), which plays a crucial role in various physiological processes. This property makes 3-(2-fluoro-4-nitrophenoxy)propan-1-amine a promising candidate for developing drugs that target NO signaling pathways, which are implicated in conditions such as cardiovascular diseases and neurodegenerative disorders.

The< strong>fluoro atom's electronic properties contribute to the molecule's lipophilicity and metabolic stability. This characteristic is particularly valuable in drug design, as it can enhance oral bioavailability and prolong the half-life of a drug molecule. Furthermore, fluorine atoms can improve binding affinity by participating in hydrophobic interactions or by influencing the conformational flexibility of the molecule.

In conclusion, 3-(2-fluoro-4-nitrophenoxy)propan-1-amine (CAS No. 1178666-04-0) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for drug development, with applications ranging from anti-inflammatory agents to pain relievers and beyond. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives.

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